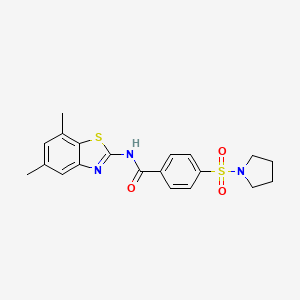

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a pyrrolidine ring, and a sulfonylbenzamide group

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-13-11-14(2)18-17(12-13)21-20(27-18)22-19(24)15-5-7-16(8-6-15)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPRIMJBVVNGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable amine with a dihaloalkane.

Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Coupling Reaction: Finally, the benzothiazole and pyrrolidine intermediates can be coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other similar compounds, such as:

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a pyrrolidine ring.

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide: Contains a furan carboxamide group and a pyridinylmethyl substitution.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2S2 |

| Molar Mass | 332.47 g/mol |

| CAS Number | 24892120 |

The compound features a benzothiazole ring substituted with dimethyl groups at positions 5 and 7, along with a pyrrolidine sulfonamide moiety that is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- MIA PaCa-2 (pancreatic cancer) : The compound demonstrated submicromolar antiproliferative activity, significantly reducing cell viability and inducing apoptosis through the modulation of autophagy pathways .

- Mechanism of Action : The compound appears to interfere with mTORC1 signaling pathways, which are critical regulators of cell growth and metabolism. Specifically, it has been shown to reduce mTORC1 activity and increase autophagic flux under nutrient-deprived conditions .

Inhibition of Protein Kinases

This compound has also been evaluated for its ability to inhibit specific protein kinases. Studies indicate that it selectively inhibits Src family kinases (SFKs), which play a pivotal role in cancer cell signaling pathways. This selectivity may lead to fewer side effects compared to less selective inhibitors .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that it has favorable pharmacokinetic parameters:

- Half-life : Approximately 40 hours in preclinical models.

- Bioavailability : High oral bioavailability has been observed in animal studies.

Toxicity assessments indicate that the compound exhibits low toxicity profiles at therapeutic doses, making it a promising candidate for further development .

Study on MIA PaCa-2 Cells

In a recent study involving MIA PaCa-2 cells treated with this compound:

- Cell Viability Assay : Treatment resulted in a 70% reduction in cell viability at concentrations of 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

- Autophagy Modulation : The compound increased LC3-II levels, indicating enhanced autophagic activity.

These findings suggest that this compound effectively induces apoptosis while modulating autophagy in pancreatic cancer cells .

Comparative Study with Similar Compounds

A comparative analysis with other benzothiazole derivatives revealed that this compound exhibited superior antiproliferative effects against several cancer cell lines when compared to compounds such as N-(5-chloro-benzothiazole derivatives). This underscores its unique efficacy and potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.